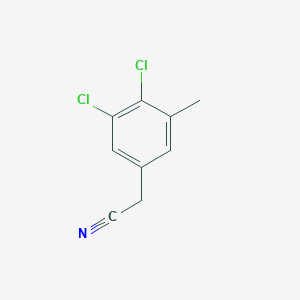
3,4-Dichloro-5-methylphenylacetonitrile
Overview
Description
3,4-Dichloro-5-methylphenylacetonitrile is a useful research compound. Its molecular formula is C9H7Cl2N and its molecular weight is 200.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Dichloro-5-methylphenylacetonitrile is a compound of growing interest in various fields, particularly in medicinal chemistry and agrochemical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H8Cl2N
- Molecular Weight : 229.09 g/mol
- IUPAC Name : 2-(3,4-dichlorophenyl)acetonitrile
The compound features a dichlorophenyl group and a nitrile functional group, which contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : It can potentially modulate receptor activity, impacting signaling pathways critical for cellular functions.
These interactions are facilitated by the presence of chlorine atoms and the nitrile group, which enhance binding affinity and specificity towards target biomolecules.
Medicinal Applications
Research indicates that this compound exhibits potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent. Further investigations are necessary to fully elucidate its pharmacological profile .
- Anti-inflammatory Properties : The compound's structural characteristics may confer anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases.
Agrochemical Applications
In the realm of agrochemicals, this compound has been studied for its herbicidal properties:
- Herbicidal Efficacy : It has demonstrated effectiveness against a variety of weed species by disrupting their metabolic pathways, leading to growth inhibition or death.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
-
Agrochemical Research :
- Research focusing on the herbicidal properties revealed that the compound effectively inhibited weed growth through metabolic disruption. The study provided quantitative data on its efficacy compared to existing herbicides.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Herbicidal | Enzyme inhibition, receptor modulation |
| 2,4-Dichloro-6-methylphenylacetonitrile | Herbicidal | Disruption of metabolic pathways |
| 3-Chlorophenylacetonitrile | Antimicrobial | Enzyme inhibition |
This table illustrates the similarities and differences in biological activity among related compounds.
Properties
IUPAC Name |
2-(3,4-dichloro-5-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-6-4-7(2-3-12)5-8(10)9(6)11/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIJRBFTNJPRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















